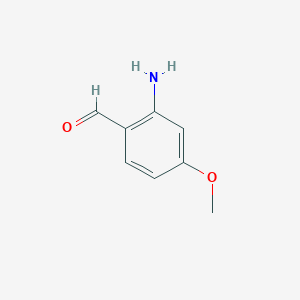

2-Amino-4-methoxybenzaldehyde

Vue d'ensemble

Description

2-Amino-4-methoxybenzaldehyde (2-AMB) is an aromatic aldehyde with a wide range of applications in organic chemistry and biochemistry. It is a versatile compound that is used in the synthesis of pharmaceuticals, agrochemicals, and natural products. It is also used in the production of dyes, fragrances, and other chemicals. 2-AMB has also been studied for its potential applications in biomedical research, including the development of therapeutic agents and diagnostics.

Applications De Recherche Scientifique

Pharmacology: Antimicrobial Agents

2-Amino-4-methoxybenzaldehyde has been studied for its potential as an antimicrobial agent. Schiff bases derived from this compound have shown effectiveness against a range of pathogens, including bacteria and fungi. These compounds can be developed into antiseptics for living tissues and could play a crucial role in preventing infections during surgeries .

Organic Synthesis: Building Blocks

In organic chemistry, 2-Amino-4-methoxybenzaldehyde serves as a building block for synthesizing various complex molecules. It is particularly useful in the synthesis of Schiff bases, which are valuable intermediates in the production of many organic compounds .

Material Science: Advanced Functional Materials

This compound is utilized in material science for the development of new materials with specific properties. Its derivatives can be incorporated into polymers or coatings to impart antimicrobial properties, which is beneficial for healthcare and industrial applications .

Analytical Chemistry: Chromatography and Spectroscopy

2-Amino-4-methoxybenzaldehyde is used in analytical chemistry as a standard or reagent in chromatographic techniques and spectroscopic analysis. Its well-defined structure and properties make it suitable for use in calibrating instruments and validating analytical methods.

Biochemistry Research: Enzyme Inhibition

Research in biochemistry has explored the use of 2-Amino-4-methoxybenzaldehyde in enzyme inhibition studies. Its structure allows it to interact with enzymes, potentially leading to the development of new drugs or biochemical tools .

Environmental Science: Corrosion Inhibition

Studies have indicated that derivatives of 2-Amino-4-methoxybenzaldehyde can act as corrosion inhibitors. These compounds can protect metals from degradation, which is vital for extending the lifespan of structures and machinery in various environmental conditions .

Food and Agriculture: Antifungal Applications

In the agricultural sector, 2-Amino-4-methoxybenzaldehyde derivatives have been found to possess antifungal properties, making them candidates for protecting crops and stored grains from fungal pathogens, thereby reducing food spoilage and loss .

Nanotechnology: Catalyst Development

The compound is also significant in nanotechnology, where it is used to develop catalysts for chemical reactions. These catalysts can enhance reaction rates and selectivity, leading to more efficient and sustainable chemical processes .

Mécanisme D'action

Target of Action

The primary target of 2-Amino-4-methoxybenzaldehyde is the lysosomal cysteine protease, cathepsin B . Cathepsin B plays multiple roles in physiological and pathological processes, including intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis . It has also been implicated in various malignancies .

Mode of Action

It is known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 2-Amino-4-methoxybenzaldehyde might interact with its targets through similar reactions.

Biochemical Pathways

This could include pathways related to protein turnover, antigen processing, and hormone maturation .

Pharmacokinetics

Information on the pharmacokinetics of 2-Amino-4-methoxybenzaldehyde is limited. Its molecular weight is 15116 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

Given its potential role as a cathepsin b inhibitor , it could potentially inhibit the activity of this enzyme, thereby affecting the processes it is involved in, such as protein turnover and antigen processing.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-4-methoxybenzaldehyde. For instance, a study on a similar compound, 2-amino-4-acetaminoanisole, found that its degradation from wastewater was influenced by factors such as the dosage of nano-Fe3O4, H2O2 dosage, initial pH, and reaction time . Similar factors could potentially influence the action of 2-Amino-4-methoxybenzaldehyde.

Propriétés

IUPAC Name |

2-amino-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBXUCNGQIZZLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90314481 | |

| Record name | 2-amino-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59236-36-1 | |

| Record name | 59236-36-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide](/img/structure/B1267346.png)